molecular formula C18H12Cl2N2O5S B2610132 N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide CAS No. 339015-20-2

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2610132
CAS No.: 339015-20-2
M. Wt: 439.26
InChI Key: ACCGEWDVLGKNML-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a thiophene ring substituted with a carboxamide group, a nitrophenoxy group, and a dichloromethoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of nitro and carboxamide groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and catalysts such as DMAP.

    Attachment of the Nitrophenoxy Group: This step involves a nucleophilic aromatic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene intermediate.

    Substitution with Dichloromethoxyphenyl Group: The final step includes the substitution of the thiophene ring with a dichloromethoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, which may reduce the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenated intermediates with nucleophiles under basic conditions or electrophiles under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could undergo bioreduction, forming reactive intermediates that interact with cellular components. The carboxamide group may form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
  • N-(2,4-dichloro-5-methoxyphenyl)-3-(2-methoxyphenoxy)thiophene-2-carboxamide
  • N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)benzamide

Uniqueness

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the thiophene core This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which may not be present in similar compounds

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-12(10(19)8-11(16)20)21-18(23)17-15(6-7-28-17)27-14-5-3-2-4-13(14)22(24)25/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCGEWDVLGKNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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